![molecular formula C6H6F2N2O B1461195 6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one CAS No. 1816998-60-3](/img/structure/B1461195.png)
6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one
Overview
Description
The compound “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one” is a heterocyclic organic compound . These types of compounds often have interesting chemical properties and can be used in various applications, including medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one” were not found, similar compounds have been synthesized using various methods . For example, the synthesis of difluoroethyl compounds often involves the use of difluoromethylation reagents .
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are closely related to the chemical family of "6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one". These compounds are synthesized through reactions that involve Michael-like 1,4-conjugate hydrocyanation adducts, highlighting the importance of fluorine atoms in stabilizing certain molecular conformations due to the C–F···C=O interaction. Such chemical investigations offer insights into the structural and electronic influence of difluoroethyl groups in pyrimidin-4-one derivatives (Sukach et al., 2015).
Biological Applications
Although direct studies on "6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one" focusing on biological applications are not highlighted, derivatives of pyrimidin-4-one, such as those mentioned in the synthesis section, possess a wide range of pharmacological activities. These activities include neurotropic, immunotropic, hypotensive, antihypoxic, anti-inflammatory, and antioxidant activities. The structural similarity of pyrimidin-4-one derivatives to endogenous nitrogen bases suggests their potential for a broad spectrum of biological functions (Кодониди et al., 2017).
Inhibition Performance
In a related study, pyrimidine derivatives were synthesized as corrosion inhibitors for mild steel in highly acidic solutions. This research underlines the versatility of pyrimidin-4-one derivatives in applications beyond biomedical science, demonstrating their utility in industrial and engineering contexts (Hou et al., 2019).
properties
IUPAC Name |
4-(1,1-difluoroethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-6(7,8)4-2-5(11)10-3-9-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQKDEUXBUBWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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